molecular formula C10H8ClFO B1519157 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride CAS No. 1176030-00-4

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Cat. No. B1519157
M. Wt: 198.62 g/mol
InChI Key: WIRGIPDZVAHMGC-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” is a chemical compound with the molecular formula C10H8ClFO . It is used as an alkylating reagent in the preparation of some chemical building blocks .


Synthesis Analysis

The synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide, was reported in a research article . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via a multi-step nucleophilic substitution reaction and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of a similar compound was confirmed by 1H NMR and MS spectrum .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” can be analyzed based on the synthesis methods. For instance, the synthesis of a related compound involved a multi-step nucleophilic substitution reaction and ester hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” include a melting point of 173.0 to 177.0 °C, a predicted boiling point of 475.2±30.0 °C, and a density of 1.521 . It is soluble in methanol and is stored in a dry room temperature environment .

Scientific Research Applications

Application 1: Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide

  • Summary of the Application: This compound is used in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . This is a multi-step process involving nucleophilic substitution reactions and ester hydrolysis .
  • Methods of Application: The target compound is synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .
  • Results or Outcomes: The total yield of the three steps was 48.8% .

Application 2: Cabozantinib Intermediate

  • Summary of the Application: This compound is used as an intermediate in the synthesis of cabozantinib , a drug used to treat various types of cancer.
  • Methods of Application: Specific methods of application in the synthesis of cabozantinib are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Application 3: Synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

  • Summary of the Application: This compound is used in the synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid . This is a multi-step process involving nucleophilic substitution reactions .
  • Methods of Application: The target compound is synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction . The structure of the target compound was confirmed by 1H NMR and MS spectrum .

Application 4: Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane

  • Summary of the Application: This compound is used in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane . This is a multi-step process involving nucleophilic substitution reactions and ester hydrolysis .
  • Methods of Application: The target compound is synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .
  • Results or Outcomes: The total yield of the three steps was 48.8% .

properties

IUPAC Name

1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGIPDZVAHMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride
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